The Fungal Origins and Biochemical Profile of Cytochalasin F: A Technical Guide
The Fungal Origins and Biochemical Profile of Cytochalasin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins of Cytochalasin F, a potent fungal metabolite belonging to the diverse family of cytochalasans. This document provides a comprehensive overview of its producing organisms, biosynthetic pathway, quantitative production data, and detailed experimental protocols for its isolation and functional characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and drug discovery.
Fungal Origin and Discovery
Cytochalasin F is a naturally occurring secondary metabolite produced by various species of fungi. First identified as a member of the cytochalasan family, these compounds are known for their profound effects on the eukaryotic cytoskeleton, primarily through the inhibition of actin polymerization.[1]
Initial isolations and subsequent studies have identified the endophytic fungus Preussia similis (strain DSM 32328) as a notable producer of Cytochalasin F.[2] This fungus was originally isolated from the healthy roots of the medicinal plant Globularia alypum. Further research has also pointed to other fungal sources, highlighting the widespread distribution of cytochalasan-producing capabilities within the fungal kingdom. Cytochalasans, as a class, are frequently isolated from genera such as Aspergillus, Penicillium, Chaetomium, and Xylaria.[3][4]
Biosynthesis of Cytochalasin F
The biosynthesis of cytochalasans, including Cytochalasin F, is a complex process orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[3] This enzymatic machinery combines building blocks from both fatty acid and amino acid metabolism to generate the characteristic fused macrocyclic and isoindolone core structure of the cytochalasan scaffold.
While a specific biosynthetic gene cluster for Cytochalasin F has not been explicitly elucidated, the general pathway for related cytochalasans provides a well-established model. The process can be broadly divided into the following key stages:
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Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by sequentially condensing malonyl-CoA extender units to form a polyketide chain.
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Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid, in the case of most cytochalasins, phenylalanine, which is then condensed with the polyketide chain.
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Cyclization and Ring Formation: The hybrid polyketide-amino acid intermediate undergoes a series of cyclization reactions, including a key intramolecular Diels-Alder reaction, to form the characteristic perhydroisoindolone and macrocyclic rings.
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Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases, reductases, and transferases, modify the core scaffold to produce the diverse array of cytochalasan structures, including the specific functional groups present in Cytochalasin F.
The following diagram illustrates the generalized biosynthetic pathway leading to the cytochalasan core.
Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="Non-Ribosomal Peptide\nSynthetase (NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hybrid_Intermediate [label="Polyketide-Amino Acid\nHybrid Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nDiels-Alder Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Cytochalasan Core Scaffold", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(P450s, Reductases, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochalasin_F [label="Cytochalasin F", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Malonyl_CoA -> PKS; PKS -> Hybrid_Intermediate; Phenylalanine -> NRPS; NRPS -> Hybrid_Intermediate; Hybrid_Intermediate -> Cyclization; Cyclization -> Core_Scaffold; Core_Scaffold -> Tailoring_Enzymes; Tailoring_Enzymes -> Cytochalasin_F; }
Caption: Generalized biosynthetic pathway of cytochalasans.Quantitative Data
The production of Cytochalasin F can be influenced by the fungal strain, culture conditions, and extraction methodology. The following table summarizes available quantitative data for Cytochalasin F and related compounds for comparative purposes.
| Compound | Producing Organism | Yield | IC50 Value | Cell Line | Reference |
| Cytochalasin F | Preussia similis DSM 32328 | 0.8 mg from 256 mg crude extract | Not Reported | - | |
| Cytochalasin B | Preussia similis DSM 32328 | 17.8 mg from 256 mg crude extract | Not Reported | - | |
| Deoxaphomin | Preussia similis DSM 32328 | 5 mg from 256 mg crude extract | Not Reported | - | |
| Cytochalasin D | Zygosporium masonii | Not Reported | 2.36 µM | MRC5 |
Experimental Protocols
Fungal Cultivation and Extraction for Cytochalasin F Production
This protocol is adapted from methodologies used for the cultivation of Preussia similis and other cytochalasan-producing fungi.
Materials:
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Potato Dextrose Agar (PDA) plates
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Potato Dextrose Broth (PDB)
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Erlenmeyer flasks
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Shaker incubator
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Ethyl acetate (B1210297) (EtOAc)
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Rotary evaporator
-
Freeze dryer
Procedure:
-
Strain Activation: Aseptically transfer a culture of Preussia similis DSM 32328 onto fresh PDA plates. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
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Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with several mycelial plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of PDB, with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.
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Extraction: After the incubation period, separate the mycelia from the culture broth by filtration.
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Mycelial Extraction: Lyophilize the mycelia and then extract with EtOAc at room temperature (3 x 500 mL).
-
Broth Extraction: Extract the culture filtrate with an equal volume of EtOAc (3 x 400 mL).
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate_Strain [label="Activate P. similis on PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Mycelia and Broth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Mycelia [label="Extract Mycelia (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Broth [label="Extract Broth (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine_Extracts [label="Combine Organic Extracts", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Activate_Strain; Activate_Strain -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Separate; Separate -> Extract_Mycelia; Separate -> Extract_Broth; Extract_Mycelia -> Combine_Extracts; Extract_Broth -> Combine_Extracts; Combine_Extracts -> Evaporate; Evaporate -> Crude_Extract; }
Caption: Workflow for fungal cultivation and extraction.Isolation and Purification of Cytochalasin F
This protocol outlines the chromatographic steps for the purification of Cytochalasin F from the crude fungal extract.
Materials:
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
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Thin Layer Chromatography (TLC) plates
Procedure:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step gradient of n-hexane and EtOAc, followed by EtOAc and methanol (B129727), to afford several fractions.
-
Fraction Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
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Sephadex LH-20 Chromatography: Pool the fractions containing cytochalasans and further purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative HPLC: Subject the enriched fraction to preparative reversed-phase HPLC on a C18 column. Use a gradient of water and ACN to elute the compounds. For Cytochalasin F, an isocratic condition of 48% ACN in water has been reported to be effective.
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Purity Assessment: Assess the purity of the isolated Cytochalasin F by analytical HPLC and confirm its identity using spectroscopic methods.
Spectroscopic Characterization of Cytochalasin F
The structure of Cytochalasin F is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance, 500 MHz or higher)
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HR-ESI-MS system
Data Acquisition:
-
¹H NMR and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to assign all proton and carbon signals and establish the connectivity of the molecule.
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HR-MS: Infuse a dilute solution of the compound into the ESI source to determine the accurate mass and deduce the elemental composition.
Spectroscopic Data Summary for Cytochalasin F:
| Nucleus | Key Chemical Shifts (δ, ppm) in Acetone-d₆ |
| ¹H NMR | Characteristic signals for the benzyl (B1604629) group, olefinic protons in the macrocycle, and various methine and methylene (B1212753) protons. |
| ¹³C NMR | Resonances corresponding to the amide and ester carbonyls, aromatic carbons, olefinic carbons, and aliphatic carbons of the isoindolone and macrocyclic rings. |
(Note: For detailed peak assignments, refer to the supplementary information of the cited literature.)
Actin Polymerization Inhibition Assay
This assay measures the effect of Cytochalasin F on the polymerization of actin in vitro.
Materials:
-
Pyrene-labeled actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0)
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Fluorescence microplate reader
Procedure:
-
Actin Preparation: Reconstitute pyrene-labeled G-actin in G-buffer and keep on ice.
-
Reaction Setup: In a 96-well black microplate, add G-buffer and varying concentrations of Cytochalasin F (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).
-
Initiation of Polymerization: Add the pyrene-labeled G-actin to each well. Initiate polymerization by adding the 10x polymerization buffer.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time at room temperature. The fluorescence of pyrene-actin increases significantly upon its incorporation into the F-actin polymer.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition of polymerization at each concentration of Cytochalasin F relative to the vehicle control.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Actin [label="Prepare Pyrene-labeled G-Actin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup_Reaction [label="Set up Reaction in Microplate\n(G-buffer + Cytochalasin F)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Actin [label="Add G-Actin to Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Polymerization [label="Initiate with Polymerization Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_Fluorescence [label="Monitor Fluorescence Increase Over Time", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Polymerization Rate", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Actin; Prepare_Actin -> Setup_Reaction; Setup_Reaction -> Add_Actin; Add_Actin -> Initiate_Polymerization; Initiate_Polymerization -> Monitor_Fluorescence; Monitor_Fluorescence -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for the actin polymerization inhibition assay.Conclusion
Cytochalasin F, a metabolite of fungal origin, continues to be a molecule of significant interest due to its potent biological activity as an inhibitor of actin polymerization. Understanding its fungal producers, biosynthetic origins, and methods for its isolation and characterization are crucial for ongoing research into its potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers working with this fascinating natural product. Further investigation into the specific biosynthetic gene cluster of Cytochalasin F and a broader screening of fungal species will undoubtedly reveal more about the diversity and ecological roles of this important class of molecules.
